3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine
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Overview
Description
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is a compound that features a triazole ring fused with a piperidine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be environmentally benign and highly selective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different substituents .
Scientific Research Applications
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine: This compound also features a triazole ring and is used in similar applications.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its use in coordination chemistry and materials science.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: A water-soluble ligand used in click chemistry.
Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is unique due to its specific combination of a triazole and piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(1-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-6-8(10-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
CLPLMWLMIGUQJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CCCNC2 |
Origin of Product |
United States |
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